s-Triazine, 2,4-diamino-6-(2-pyrazinyl)-
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Description
S-Triazine, 2,4-diamino-6-(2-pyrazinyl)- is a compound with the molecular formula C7H7N7. It is a derivative of s-Triazine, a six-membered heterocyclic aromatic ring . s-Triazine derivatives are known for their wide range of therapeutic activities, including anticonvulsant, anti-inflammatory, and neuroprotective properties .
Synthesis Analysis
S-Triazine derivatives can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The synthesis process can be performed using conventional methods or microwave irradiation, which can reduce the time required and increase the yield and purity .Molecular Structure Analysis
The molecular structure of s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- consists of a triazine core with two amino groups and a pyrazinyl group attached . The triazine core is a six-membered ring with three nitrogen atoms, which can be readily modified by the addition of various substituents .Chemical Reactions Analysis
S-Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They can also serve as complexing reagents in spectrophotometric analysis .Safety And Hazards
The safety data sheet for a similar compound, 2,4-Diamino-6-phenyl-s-triazine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .
Future Directions
S-Triazine derivatives continue to attract research interest due to their wide range of applications and therapeutic activities . Future research may focus on further exploring their biological activities, developing new synthesis methods, and designing novel s-Triazine derivatives with enhanced properties .
properties
IUPAC Name |
6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N7/c8-6-12-5(13-7(9)14-6)4-3-10-1-2-11-4/h1-3H,(H4,8,9,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTPDJCUHITSDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=NC(=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171068 |
Source
|
Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
CAS RN |
18106-97-3 |
Source
|
Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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